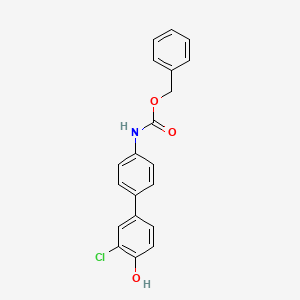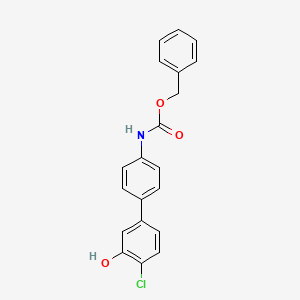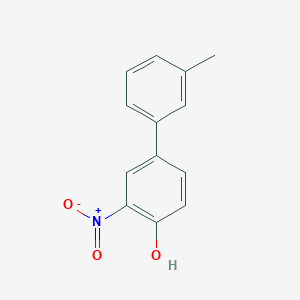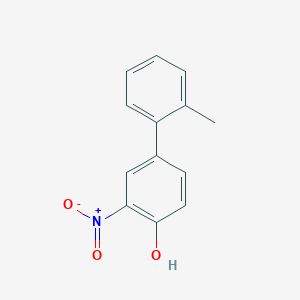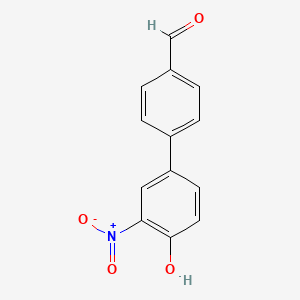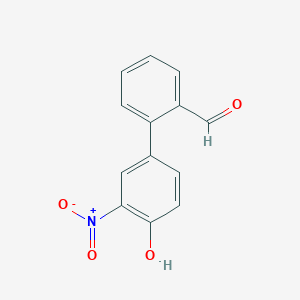
4-(3-Aminophenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminophenyl)-2-nitrophenol, 95% (4-APN) is an organic compound which has been studied for its various applications in scientific research. It is a synthetic compound with a molecular formula of C8H8N2O3. 4-APN is a yellow solid that is soluble in water and organic solvents. 4-APN is a useful reagent for the synthesis of various compounds in the laboratory, and it has also been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminophenyl)-2-nitrophenol, 95% has been studied for its various applications in scientific research. It has been used as a reagent for the synthesis of various compounds in the laboratory. It has also been studied for its potential application in biochemistry and physiology. In biochemistry, 4-(3-Aminophenyl)-2-nitrophenol, 95% has been used as a probe for the detection of nitric oxide in biological systems. In physiology, 4-(3-Aminophenyl)-2-nitrophenol, 95% has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-(3-Aminophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that 4-(3-Aminophenyl)-2-nitrophenol, 95% acts as an inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine and oxygen. By inhibiting NOS, 4-(3-Aminophenyl)-2-nitrophenol, 95% is thought to reduce the production of NO in the body, which may lead to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminophenyl)-2-nitrophenol, 95% are not fully understood. However, it has been studied for its potential anti-inflammatory effects. In vitro studies have shown that 4-(3-Aminophenyl)-2-nitrophenol, 95% can inhibit the production of nitric oxide (NO) in cell cultures, which may lead to anti-inflammatory effects. In vivo studies have also shown that 4-(3-Aminophenyl)-2-nitrophenol, 95% can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Aminophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a simple and inexpensive reagent to synthesize, and it is also soluble in water and organic solvents. However, there are also some limitations to its use in laboratory experiments. 4-(3-Aminophenyl)-2-nitrophenol, 95% is a relatively unstable compound, and it can be easily oxidized in the presence of air or light. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
The potential future directions for 4-(3-Aminophenyl)-2-nitrophenol, 95% research include: further studies on its mechanism of action; investigations into its potential therapeutic applications; studies on its effects on other enzymes; and studies on its effects on other physiological processes. Additionally, further research into its potential applications in biochemistry and physiology could lead to the development of new and improved laboratory protocols.
Synthesemethoden
The synthesis of 4-(3-Aminophenyl)-2-nitrophenol, 95% is a simple process that involves the reaction of 3-aminophenol with nitric acid. 3-Aminophenol is first dissolved in a suitable solvent, such as methanol or ethanol. Then, nitric acid is added to the solution and the mixture is stirred. After stirring, the reaction mixture is heated to a temperature of around 80°C for two hours. After two hours, the reaction mixture is cooled and the product is filtered and washed with water. The resulting product is 4-(3-Aminophenyl)-2-nitrophenol, 95%, 95%.
Eigenschaften
IUPAC Name |
4-(3-aminophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLWSMYHYPXLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686217 |
Source


|
| Record name | 3'-Amino-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-60-7 |
Source


|
| Record name | 3'-Amino-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)



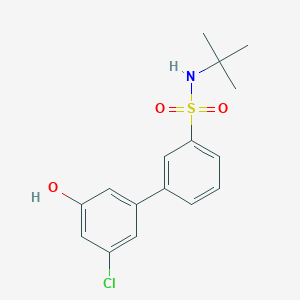
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
